(1R,2S)-1,2-Dichlorocyclopropane
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Overview
Description
(1R,2S)-1,2-Dichlorocyclopropane is a chiral cyclopropane derivative with two chlorine atoms attached to the first and second carbon atoms in a specific stereochemical configuration. The compound is notable for its unique three-membered ring structure, which imparts significant strain and reactivity. The stereochemistry is defined by the Cahn-Ingold-Prelog priority rules, where the (1R,2S) configuration indicates the spatial arrangement of the substituents around the cyclopropane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2S)-1,2-Dichlorocyclopropane typically involves the cyclopropanation of alkenes using dichlorocarbene as the reactive intermediate. One common method is the reaction of an alkene with chloroform (CHCl₃) in the presence of a strong base such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu). The reaction proceeds via the formation of dichlorocarbene, which then adds to the double bond of the alkene to form the cyclopropane ring.
Industrial Production Methods: Industrial production of this compound may involve similar cyclopropanation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, enantioselective synthesis methods, such as the use of chiral catalysts, can be employed to obtain the desired stereoisomer with high enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions: (1R,2S)-1,2-Dichlorocyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂⁻).
Reduction Reactions: The compound can be reduced to cyclopropane derivatives using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: Oxidative cleavage of the cyclopropane ring can occur under strong oxidizing conditions, leading to the formation of diols or other oxygenated products.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) in aqueous or organic solvents.
Major Products:
Substitution: Formation of 1,2-dihydroxycyclopropane or 1,2-diaminocyclopropane.
Reduction: Formation of cyclopropane or partially reduced derivatives.
Oxidation: Formation of diols or carboxylic acids depending on the reaction conditions.
Scientific Research Applications
(1R,2S)-1,2-Dichlorocyclopropane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (1R,2S)-1,2-Dichlorocyclopropane involves its reactivity due to the strained three-membered ring and the presence of electron-withdrawing chlorine atoms. The compound can undergo ring-opening reactions, nucleophilic substitutions, and other transformations that are facilitated by the release of ring strain. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
(1S,2R)-1,2-Dichlorocyclopropane: The enantiomer of (1R,2S)-1,2-Dichlorocyclopropane with opposite stereochemistry.
1,2-Dibromocyclopropane: A similar compound with bromine atoms instead of chlorine.
1,2-Difluorocyclopropane: A compound with fluorine atoms, exhibiting different reactivity due to the smaller size and higher electronegativity of fluorine.
Uniqueness: this compound is unique due to its specific stereochemistry and the presence of chlorine atoms, which impart distinct reactivity and properties compared to its analogs. The compound’s ability to undergo a variety of chemical reactions makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Properties
CAS No. |
39199-88-7 |
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Molecular Formula |
C3H4Cl2 |
Molecular Weight |
110.97 g/mol |
IUPAC Name |
(1S,2R)-1,2-dichlorocyclopropane |
InChI |
InChI=1S/C3H4Cl2/c4-2-1-3(2)5/h2-3H,1H2/t2-,3+ |
InChI Key |
YYQKBUMQNFGUGI-WSOKHJQSSA-N |
Isomeric SMILES |
C1[C@H]([C@H]1Cl)Cl |
Canonical SMILES |
C1C(C1Cl)Cl |
Origin of Product |
United States |
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